

Application Notes & Protocols: (S)-3-Benzyloxy-2-bromopropionic acid methyl ester

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Compound of Interest

Compound Name: *S*-3-Benzyloxy-2-bromopropionic acid methyl ester

CAS No.: 97486-35-6

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A Guide for Researchers in Pharmaceutical Drug Design

Introduction: The Strategic Value of a Multifunctional Chiral Building Block

In the intricate field of pharmaceutical drug design, the synthesis of enantiomerically pure molecules is paramount. The biological activity of a drug is intrinsically linked to its three-dimensional structure, making the use of chiral intermediates, or synthons, a cornerstone of modern medicinal chemistry.[1] (S)-3-Benzyloxy-2-bromopropionic acid methyl ester is a highly versatile chiral building block designed for the efficient construction of complex molecular architectures.

This synthon incorporates several key strategic elements into a single, stable molecule:

- **A Defined Stereocenter:** The (S)-configuration at the C2 position allows for the direct introduction of a specific stereochemistry into the target molecule, obviating the need for challenging chiral resolutions at later synthetic stages.

- **A Reactive Handle:** The bromine atom at the α -position is an excellent leaving group, primed for nucleophilic substitution (SN2) reactions.[2] This allows for the facile introduction of a wide array of functional groups, including amines, azides, thiols, and others.
- **Orthogonal Protecting Groups:** The molecule features two distinct ester functionalities. The methyl ester can be hydrolyzed under standard conditions, while the benzyl ether protecting the C3 hydroxyl is stable to many reaction conditions but can be selectively removed via catalytic hydrogenolysis.[3][4] This orthogonal protection scheme is crucial in multi-step synthesis.[5]

These features make (S)-3-Benzyloxy-2-bromopropionic acid methyl ester an ideal starting material for synthesizing fragments of antiviral agents, peptidomimetics, and other complex bioactive molecules where a stereodefined 3-hydroxy-2-substituted propionic acid moiety is required.[5][6]

Physicochemical and Safety Data

Precise handling and understanding of the reagent's properties are critical for successful and safe experimentation.

Properties

While extensive experimental data for this specific reagent is not widely published, its properties can be reliably inferred from its structure and data from closely related analogues.[7]

Property	Value / Information	Source / Rationale
IUPAC Name	Methyl (2S)-3-(benzyloxy)-2-bromopropanoate	---
CAS Number	113933-16-7	[8]
Molecular Formula	C ₁₁ H ₁₃ BrO ₃	(Calculated)
Molecular Weight	273.12 g/mol	(Calculated)
Appearance	Likely a colorless to light-yellow liquid or low-melting solid.	Inferred from similar compounds like Methyl 2-bromopropionate.[9]
Solubility	Soluble in common organic solvents (e.g., DCM, EtOAc, THF, DMF). Low water solubility is expected due to the hydrophobic benzyl group.	[7]
Boiling Point	Not reported. Expected to be >200 °C at atmospheric pressure.	The presence of bromine and the benzyl group significantly increases the boiling point compared to simpler esters.[7]
Storage	Store in a tightly sealed container in a cool, dry, well-ventilated place. Recommended storage at 2-8°C.	Inferred from similar compounds.

Safety and Handling

As a member of the α -bromo ester class of compounds, (S)-3-Benzyloxy-2-bromopropionic acid methyl ester should be handled with care, assuming it possesses similar reactivity and toxicity profiles.[10]

- General Handling: All manipulations should be performed in a well-ventilated chemical fume hood.[11] Wear appropriate Personal Protective Equipment (PPE), including safety goggles,

a lab coat, and chemical-resistant gloves (e.g., nitrile).[12]

- Hazards: Assumed to be a lachrymator (causes tears) and an irritant to the skin, eyes, and respiratory system.[11][12] Avoid inhalation of vapors and direct contact with skin and eyes.
- In Case of Exposure:
 - Skin: Immediately wash the affected area with plenty of soap and water.[11]
 - Eyes: Rinse cautiously with water for several minutes, holding the eyelids open.
 - Inhalation: Move the individual to fresh air.
 - In all cases of significant exposure, seek immediate medical attention.[12]
- Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain.

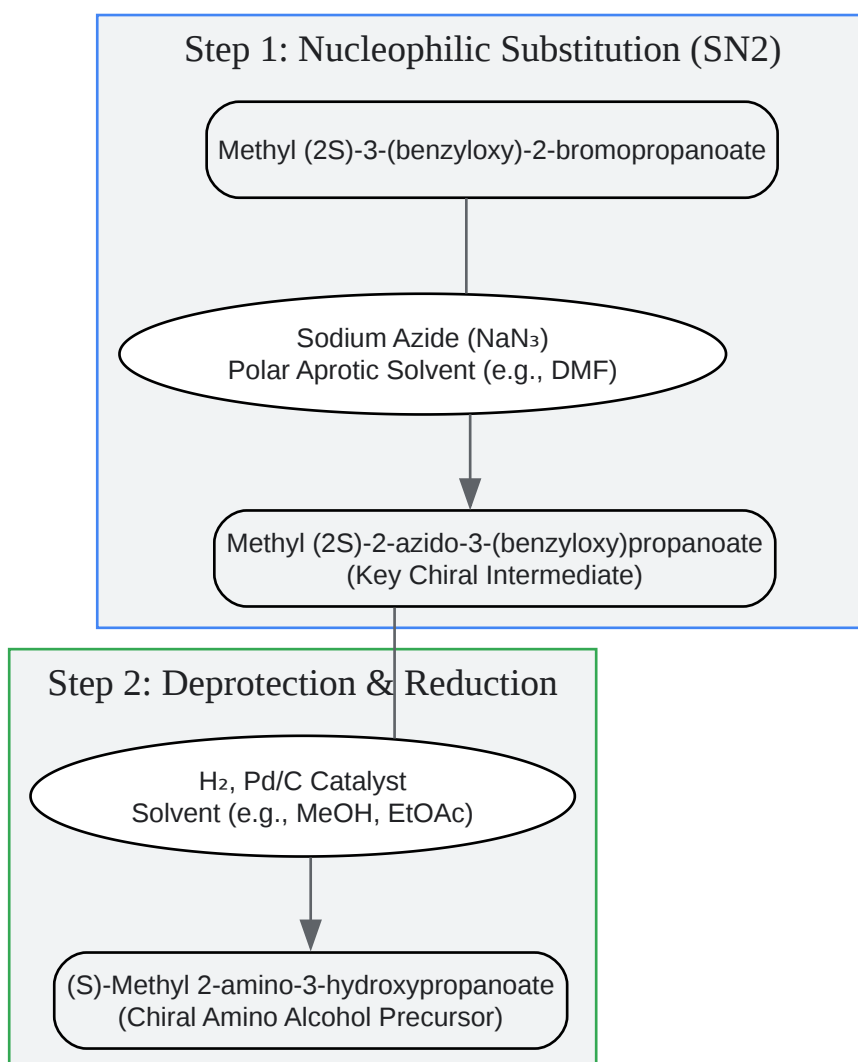
Application in Pharmaceutical Synthesis: A Strategic Workflow

The primary utility of this building block is to serve as a precursor to chiral amino acids or other α -substituted propionates. A common and highly reliable transformation is the introduction of a nitrogen-containing functional group via nucleophilic substitution, followed by subsequent deprotection.

This workflow is foundational in the synthesis of neuraminidase inhibitors like Oseltamivir (Tamiflu®) and its derivatives, which require precise stereochemical control at multiple centers. [13][14][15][16][17][18] The (S)-stereocenter of the title compound can be used to establish the correct stereochemistry for key side chains in these complex antiviral molecules.

Workflow Diagram: Synthesis of a Chiral Amino Alcohol Precursor

The following diagram illustrates a typical two-step synthetic sequence starting from (S)-3-Benzyloxy-2-bromopropionic acid methyl ester.



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Caption: A typical synthetic workflow utilizing the title compound.

Experimental Protocols

The following protocols are representative and may require optimization based on the specific substrate and desired scale.

Protocol 1: Synthesis of Methyl (2S)-2-azido-3-(benzyloxy)propanoate via SN2 Reaction

This protocol describes the displacement of the bromide with an azide nucleophile. Azides are versatile intermediates that can be readily converted to amines.

Rationale (Expertise & Experience):

- Nucleophile: Sodium azide (NaN_3) is an excellent, compact nucleophile for $\text{S}_{\text{N}}2$ reactions.
- Solvent: Dimethylformamide (DMF) is a polar aprotic solvent. It effectively solvates the sodium cation while leaving the azide anion poorly solvated and thus highly nucleophilic, accelerating the $\text{S}_{\text{N}}2$ reaction.^[19]
- Temperature: Moderate heating (50-60 °C) is often sufficient to drive the reaction to completion without promoting side reactions like elimination.
- Monitoring: Thin Layer Chromatography (TLC) is essential for tracking the consumption of the starting material and the formation of the product. The product, being more polar than the starting bromide, will have a lower R_f value.

Materials:

- (S)-3-Benzyloxy-2-bromopropionic acid methyl ester (1.0 eq)
- Sodium Azide (NaN_3) (1.5 eq)
- Anhydrous Dimethylformamide (DMF)
- Ethyl acetate (EtOAc)
- Deionized water
- Brine (saturated NaCl solution)
- Anhydrous Sodium Sulfate (Na_2SO_4)
- Round-bottom flask, magnetic stirrer, heating mantle with temperature control, separatory funnel, rotary evaporator.

Procedure:

- **Reaction Setup:** In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-3-Benzyloxy-2-bromopropionic acid methyl ester (1.0 eq) in anhydrous DMF (approx. 5-10 mL per gram of substrate).
- **Reagent Addition:** Add sodium azide (1.5 eq) to the stirred solution.
- **Heating:** Heat the reaction mixture to 50-60 °C.
- **Monitoring:** Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 4-12 hours.
- **Workup (Quenching):** Once the starting material is consumed, cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing deionized water (approx. 3x the volume of DMF).
- **Extraction:** Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.
- **Washing:** Wash the combined organic layers with deionized water (2x) and then with brine (1x) to remove residual DMF and salts.
- **Drying and Concentration:** Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The resulting crude product can be purified by flash column chromatography on silica gel if necessary.

Characterization: The final product, Methyl (2S)-2-azido-3-(benzyloxy)propanoate, should be characterized to confirm its identity and purity using:

- ¹H and ¹³C NMR: To confirm the structure.
- FT-IR: To observe the characteristic azide stretch (~2100 cm⁻¹).
- Mass Spectrometry: To confirm the molecular weight.

Protocol 2: Catalytic Hydrogenolysis for Benzyl Deprotection and Azide Reduction

This protocol demonstrates the simultaneous removal of the benzyl protecting group and reduction of the azide to a primary amine.

Rationale (Expertise & Experience):

- Catalyst: Palladium on carbon (Pd/C) is the standard catalyst for hydrogenolysis.[4] A 10% loading is typical.
- Hydrogen Source: Hydrogen gas (H₂) is the cleanest reagent. It is crucial to handle H₂ with care due to its flammability. The reaction should be conducted in a specialized hydrogenation apparatus or using a balloon filled with H₂ (for small-scale reactions).
- Solvent: Methanol or ethanol are excellent solvents for this reaction as they readily dissolve the substrate and do not interfere with the catalysis.
- Safety: The catalyst (Pd/C) can be pyrophoric, especially after the reaction when it is dry and saturated with hydrogen. It should be filtered carefully and never allowed to dry in the air. The filter cake should be wetted with water before disposal.

Materials:

- Methyl (2S)-2-azido-3-(benzyloxy)propanoate (1.0 eq)
- 10% Palladium on Carbon (Pd/C) (5-10 mol%)
- Methanol (MeOH) or Ethyl Acetate (EtOAc)
- Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)
- Celite® for filtration

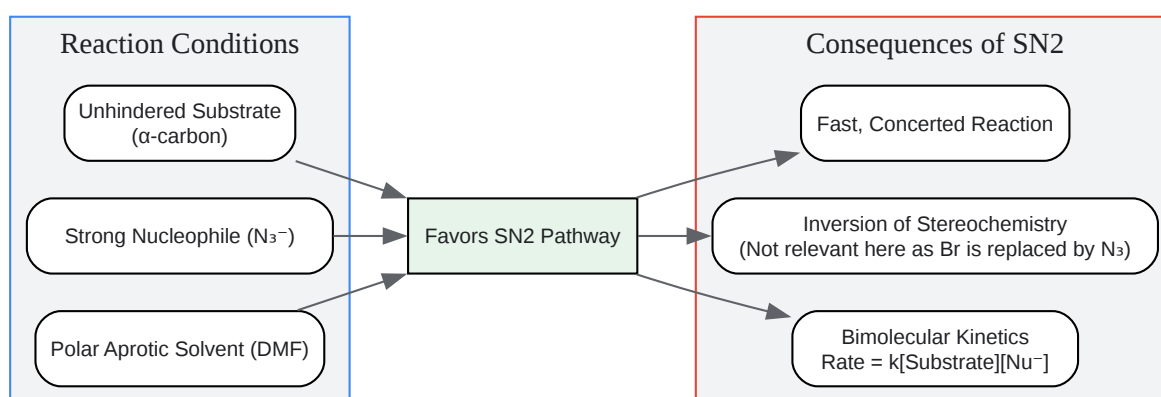
Procedure:

- Reaction Setup: Dissolve the azide intermediate (1.0 eq) in methanol in a round-bottom flask suitable for hydrogenation.
- Catalyst Addition: Carefully add 10% Pd/C to the solution under an inert atmosphere.

- Hydrogenation: Seal the flask, evacuate the air, and backfill with hydrogen gas. Maintain a positive pressure of H₂ (e.g., with a balloon) and stir the suspension vigorously at room temperature.
- Monitoring: Monitor the reaction by TLC until the starting material is consumed. The product is significantly more polar.
- Workup (Filtration): Once the reaction is complete, carefully purge the flask with an inert gas (e.g., nitrogen). Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional methanol.
 - CAUSALITY: Filtering through Celite® prevents the fine palladium particles from passing through the filter paper and ensures a clean filtrate.
- Concentration: Combine the filtrates and remove the solvent under reduced pressure to yield the crude product, (S)-Methyl 2-amino-3-hydroxypropanoate. Further purification is typically not required if the reaction goes to completion.

Diagram: Mechanistic Rationale for SN2 Reaction

This diagram illustrates the key factors favoring the SN2 pathway in Protocol 1.



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Caption: Factors influencing the SN2 mechanism for Protocol 1.

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